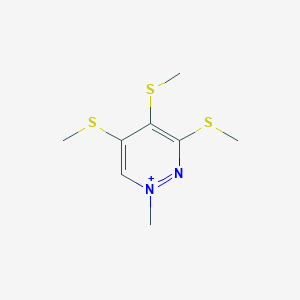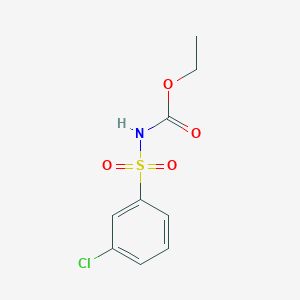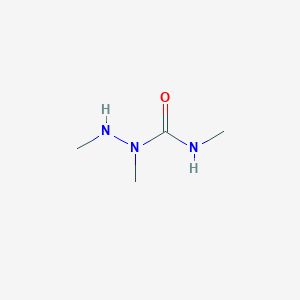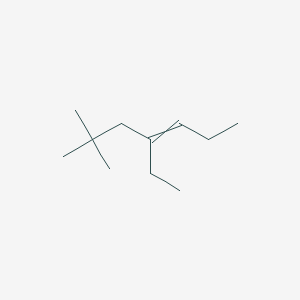![molecular formula C15H23N2O3P B14505002 4,4'-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine) CAS No. 64501-04-8](/img/structure/B14505002.png)
4,4'-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine) is an organophosphorus compound that features a phosphine center bonded to a 4-methoxyphenyl group and two morpholine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine) typically involves the reaction of 4-methoxyphenylphosphine with morpholine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine. The process involves:
Reacting 4-methoxyphenylphosphine with morpholine: This step is typically performed in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at a temperature range of 0°C to room temperature.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine) can undergo various chemical reactions, including:
Oxidation: The phosphine center can be oxidized to form phosphine oxides.
Substitution: The morpholine rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine) has several applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry and homogeneous catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 4,4’-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine) involves its interaction with molecular targets such as enzymes or receptors. The phosphine center can coordinate with metal ions, influencing catalytic activity and facilitating various chemical transformations. The morpholine rings may also interact with biological targets, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(4-methoxyphenyl)phosphine: Similar in structure but with three 4-methoxyphenyl groups instead of morpholine rings.
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.
Uniqueness
4,4’-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine) is unique due to the presence of both a 4-methoxyphenyl group and morpholine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
64501-04-8 |
|---|---|
Molekularformel |
C15H23N2O3P |
Molekulargewicht |
310.33 g/mol |
IUPAC-Name |
(4-methoxyphenyl)-dimorpholin-4-ylphosphane |
InChI |
InChI=1S/C15H23N2O3P/c1-18-14-2-4-15(5-3-14)21(16-6-10-19-11-7-16)17-8-12-20-13-9-17/h2-5H,6-13H2,1H3 |
InChI-Schlüssel |
SSBAJYYRENLAGP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)P(N2CCOCC2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[[2-Oxo-3-[[4-(propanoyloxymethoxy)phenyl]methylidene]cyclohexylidene]methyl]phenoxy]methyl propanoate](/img/structure/B14504919.png)


![3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid](/img/structure/B14504939.png)
![1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione](/img/structure/B14504941.png)



![Trimethoxy[3-(2-methylphenyl)propyl]silane](/img/structure/B14504968.png)


![N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide](/img/structure/B14504987.png)


